Potassium propionate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> PRESERVATIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

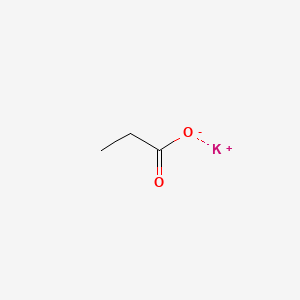

Structure

3D Structure of Parent

特性

CAS番号 |

327-62-8 |

|---|---|

分子式 |

C3H6KO2 |

分子量 |

113.18 g/mol |

IUPAC名 |

potassium;propanoate |

InChI |

InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChIキー |

WEQIKOGPPFEIPX-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].[K+] |

正規SMILES |

CCC(=O)O.[K] |

他のCAS番号 |

327-62-8 |

物理的記述 |

White crystalline powde |

ピクトグラム |

Irritant |

関連するCAS |

23382-00-5 |

同義語 |

chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of potassium propionate. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, this guide includes visualizations of relevant biological signaling pathways involving propionate, rendered using Graphviz, to elucidate its mechanism of action in biological systems.

Chemical Identity and Structure

This compound, the potassium salt of propionic acid, is a white crystalline solid.[1][2] It is widely used as a food preservative due to its antimicrobial properties.[2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | Potassium propanoate[4] |

| Synonyms | This compound, E283[5] |

| CAS Number | 327-62-8[6] |

| Molecular Formula | K(C₂H₅COO) or C₃H₅KO₂[6] |

| Molecular Weight | 112.17 g/mol [1][7][8] |

| Chemical Structure |

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different sources, which may be due to different experimental conditions or the presence of impurities.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless crystalline platelets or white crystalline powder[5] |

| Melting Point | 410 °C[5], >300 °C, 157 °C[5][9] |

| Boiling Point | 141.7 °C at 760 mmHg[6][10] (Note: Some sources state no data is available[5]) |

| Density | 1.438 g/cm³ at 20°C[9][10][11] |

| Solubility | Soluble in water and ethanol[5]. One source specifies 247 g/L in water[6]. |

| pKa (of propionic acid) | 4.75[5][6] |

Experimental Protocols

This section outlines the general experimental methodologies for determining some of the key physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or Thiele tube.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

-

Note on Discrepancies: Due to the significant variation in reported melting points, it is crucial to use a calibrated thermometer and a well-characterized reference standard for comparison. The observed melting point can be sensitive to the purity of the sample and the heating rate.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in a given solvent (e.g., water, ethanol) can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn, ensuring no solid particles are transferred. Filtration through a fine-pore filter may be necessary.

-

Analysis: The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as gravimetric analysis (evaporation of the solvent and weighing the residue), titration, or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Biological Signaling Pathways

Propionate, the active anion of this compound, is not merely a preservative but also an important signaling molecule in various biological systems. It primarily exerts its effects through G-protein coupled receptors, namely Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41).

Propionate-Mediated Suppression of Hepatic Gluconeogenesis

Propionate plays a role in regulating glucose metabolism in the liver. The binding of propionate to its receptor GPR43 on hepatocytes triggers a signaling cascade that ultimately suppresses gluconeogenesis.

Caption: Propionate signaling pathway in hepatocytes leading to the suppression of gluconeogenesis.

Propionate's Role in Modulating T-Cell Activation

In the immune system, propionate can modulate the activation of T-cells, thereby influencing inflammatory responses. This is achieved through the FFAR2/FFAR3 receptors, leading to the downstream regulation of key inflammatory signaling pathways like NF-κB and the production of cytokines such as IL-6.

Caption: Signaling cascade of propionate in modulating T-cell activation and inflammation.

Experimental Workflow: Analysis of this compound in a Food Matrix

A common application for scientists is the quantification of this compound in food products where it is used as a preservative. A typical experimental workflow for this analysis is outlined below.

Caption: A generalized experimental workflow for the analysis of this compound in a food matrix.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. Problem with Reaction Path Diagram [groups.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [chemister.ru]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. fao.org [fao.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. researchgate.net [researchgate.net]

- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 10. This compound [fao.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

An In-Depth Technical Guide to the Antifungal Mechanism of Action of Potassium Propionate

Executive Summary: Potassium propionate, a widely utilized food and feed preservative, exerts its antifungal activity primarily through its undissociated form, propionic acid (PPA). The mechanism of action is multifaceted and complex, targeting several critical cellular processes in fungi. This guide delineates the core mechanisms, including the disruption of intracellular pH homeostasis, induction of a mitochondria-mediated apoptotic cascade, and significant metabolic interference through the accumulation of propionyl-CoA. Quantitative efficacy data and detailed experimental protocols are provided to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound (E283) is the potassium salt of propionic acid, a naturally occurring short-chain fatty acid.[1] While the salt form is used for its stability and solubility, its antifungal efficacy is contingent upon its conversion to undissociated propionic acid.[2] This equilibrium is highly pH-dependent, with the antifungal activity significantly increasing at a lower pH where the concentration of the lipophilic, undissociated acid is higher. This allows it to passively diffuse across the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, initiating a cascade of disruptive events.

Core Antifungal Mechanisms of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather a synergistic combination of cellular disruptions.

2.1. Disruption of Intracellular pH Homeostasis The classical mechanism attributed to weak-acid preservatives involves the collapse of the transmembrane proton gradient.

-

Passive Diffusion: Undissociated PPA, being lipid-soluble, readily crosses the fungal plasma membrane.

-

Intracellular Dissociation: Inside the cell, where the pH is typically near neutral, PPA dissociates into a propionate anion and a proton (H+).[3]

-

Cytoplasmic Acidification: The release of protons leads to a decrease in the intracellular pH.[3][4]

-

Energy Depletion: To counteract this acidification and maintain pH homeostasis, the fungal cell activates plasma membrane H+-ATPase pumps to expel the excess protons. This is an energy-intensive process that depletes the cell's ATP reserves, reducing the energy available for growth and other essential metabolic functions.[3][4][5]

-

Enzyme Inhibition: The lowered cytoplasmic pH can also directly inhibit the activity of many pH-sensitive enzymes crucial for fungal metabolism and growth.[6]

2.2. Induction of Mitochondria-Mediated Apoptosis A significant body of research points to PPA inducing programmed cell death, or apoptosis, in fungi through a mitochondria-dependent pathway.[5][6][7][8] This mechanism is a more direct fungicidal action compared to the fungistatic effect of pH disruption.

The key events in this pathway are:

-

Reactive Oxygen Species (ROS) Generation: PPA treatment leads to a rapid accumulation of intracellular ROS, causing significant oxidative stress.[5][7][8]

-

Metacaspase Activation: The oxidative stress triggers the activation of metacaspases, which are fungus-specific cysteine proteases that play a central role in apoptosis.[5][7][8]

-

Mitochondrial Dysfunction: PPA directly targets mitochondria, leading to:

-

Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential (MMP) is an early indicator of mitochondrial damage.[6][7]

-

Calcium Ion (Ca2+) Accumulation: PPA causes an influx and accumulation of Ca2+ in both the cytosol and the mitochondria, which further disrupts mitochondrial function.[6][7]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol, a critical step that activates the downstream apoptotic cascade.[6][7]

-

-

Execution of Apoptosis: The signaling cascade results in hallmark apoptotic events, including the externalization of phosphatidylserine (an early marker) and, ultimately, DNA and nuclear fragmentation (late markers), leading to cell death.[6][7]

Caption: Mitochondria-mediated apoptosis induced by propionic acid.

2.3. Metabolic Interference via Propionyl-CoA Accumulation In fungi capable of metabolizing propionate, it is first converted to propionyl-coenzyme A (propionyl-CoA).[9][10][11] However, the accumulation of this intermediate becomes toxic, as it competitively inhibits several essential CoA-dependent enzymes, leading to a bottleneck in central metabolism.[2][9][11]

Key inhibited enzymes include:

-

Pyruvate Dehydrogenase Complex: This enzyme is critical for converting pyruvate (the end product of glycolysis) into acetyl-CoA for entry into the TCA cycle. Its inhibition severely hampers glucose metabolism and cellular respiration.[2][9][12]

-

Succinyl-CoA Synthetase: An integral enzyme of the TCA cycle.[2][9]

-

ATP Citrate Lyase: Involved in the generation of cytosolic acetyl-CoA, which is required for fatty acid and other biosynthetic pathways.[2][9]

This enzymatic inhibition disrupts the TCA cycle and depletes the cell of energy and essential metabolic precursors.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Propionate serves as a degradable control agent of citrus canker by acidifying cytoplasm and depleting intracellular ATP in Xanthomonas citri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Propionate metabolism in a human pathogenic fungus: proteomic and biochemical analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Properties of Potassium Propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium propanoate (also known as potassium propionate), focusing on its synthesis, structural formula, and physicochemical properties. The information is intended to support laboratory research, chemical development, and formulation activities.

Structural Formula and Chemical Identity

Potassium propanoate is the potassium salt of propanoic acid.[1] It is an organic compound that is widely used as a preservative in the food, pharmaceutical, and cosmetics industries.[1][2]

-

Chemical Name: Potassium Propanoate

-

Synonyms: this compound, E283[1]

-

Molecular Formula: C₃H₅KO₂[3]

-

Structural Formula: CH₃CH₂COOK[3]

-

CAS Number: 327-62-8[3]

-

Molar Mass: 112.17 g/mol [4]

Synthesis of Potassium Propanoate

The primary method for synthesizing potassium propanoate is through an acid-base neutralization reaction between propanoic acid and a potassium base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[5][6]

The reaction with potassium hydroxide is a straightforward and common laboratory procedure:

C₂H₅COOH + KOH → C₂H₅COOK + H₂O [5][7]

Alternatively, potassium carbonate can be used, which produces carbon dioxide as a byproduct:

2 C₂H₅COOH + K₂CO₃ → 2 C₂H₅COOK + H₂O + CO₂

Experimental Protocols

The following protocols detail the synthesis, purification, and analysis of potassium propanoate.

Protocol 1: Synthesis via Neutralization of Propanoic Acid with Potassium Hydroxide

This protocol describes the laboratory-scale synthesis of potassium propanoate.

Materials:

-

Propanoic acid (C₂H₅COOH)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol (95%)

-

Phenolphthalein indicator solution

-

Standard laboratory glassware (beaker, burette, flask, condenser)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a pre-determined molar equivalent of potassium hydroxide in a minimal amount of deionized water.

-

Titration: Slowly add one molar equivalent of propanoic acid to the potassium hydroxide solution from a burette while stirring continuously. The reaction is exothermic; maintain the temperature of the reaction mixture by using a water bath if necessary.

-

Endpoint Determination: To ensure complete neutralization, monitor the pH of the solution. The endpoint can be determined using a pH meter (pH 7.0) or with a few drops of phenolphthalein indicator, where the solution will turn from colorless to a faint pink.

-

Solvent Removal: Once the neutralization is complete, remove the water from the solution using a rotary evaporator under reduced pressure.

-

Drying: Dry the resulting white solid in a vacuum oven at 105°C for 2 hours to remove any residual moisture.[4] The final product is crude potassium propanoate.

Protocol 2: Purification by Recrystallization

To obtain high-purity potassium propanoate, recrystallization is performed.

Procedure:

-

Dissolution: Dissolve the crude potassium propanoate in a minimal amount of hot 95% ethanol.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 3: Assay for Purity

The purity of the synthesized potassium propanoate can be determined by titration.[4]

Procedure:

-

Sample Preparation: Accurately weigh approximately 3 g of the dried potassium propanoate and dissolve it in 200 mL of 50% phosphoric acid in a distillation flask.[4]

-

Distillation: Boil the solution for 2 hours, collecting the distillate. Maintain the volume in the flask by adding deionized water.[4]

-

Titration: Titrate the collected distillate with a standardized 1N sodium hydroxide (NaOH) solution using phenolphthalein as the indicator.[4]

-

Calculation: The purity is calculated based on the volume of NaOH used, where each mL of 1N NaOH corresponds to 112.17 mg of C₃H₅KO₂.[4]

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of potassium propanoate. It is important to note the variability in the reported melting point, which may be due to different experimental conditions or the presence of impurities.

| Property | Value | Reference(s) |

| Appearance | White or colorless crystalline solid | [3] |

| Molar Mass | 112.17 g/mol | [4] |

| Melting Point | 410 °C | [1] |

| >300 °C | [3] | |

| 157 °C | [8] | |

| Boiling Point | 141.7 °C at 760 mmHg | [8] |

| Density | 1.438 g/cm³ at 20°C | [8] |

| Solubility | Freely soluble in water; Soluble in ethanol | [3] |

| pH | 7.5 - 10.5 (1 in 10 solution) | [4] |

| Loss on Drying | Not more than 4% (105°C, 2h) | [4] |

Visualization of Synthesis and Applications

The following diagrams illustrate the synthesis workflow and the logical relationships of the applications of potassium propanoate.

References

- 1. Potassium propanoate - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. This compound [fao.org]

- 4. fao.org [fao.org]

- 5. Neutralizarion of propanoic acid + KOH | Filo [askfilo.com]

- 6. US2895990A - Process of producing sodium or potassium acetate, propionate or butyrate - Google Patents [patents.google.com]

- 7. brainly.com [brainly.com]

- 8. This compound|327-62-8|lookchem [lookchem.com]

A Technical Guide to the Solubility of Potassium Propionate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium propionate in two common solvents: water and ethanol. Due to the limited availability of comprehensive, temperature-dependent public data, this document summarizes the known quantitative solubility points and offers a detailed experimental protocol for researchers to determine solubility curves for their specific applications.

Introduction to this compound

This compound (K(C₂H₅COO)), the potassium salt of propanoic acid, is a white or colorless crystalline solid.[1][2] It is recognized for its preservative properties and is utilized in the food, pharmaceutical, and cosmetic industries. Understanding its solubility in various solvents is critical for formulation development, purification processes, and dosage form design. This guide focuses on its solubility in water, a universal polar solvent, and ethanol, a common organic solvent in pharmaceutical preparations.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₃H₅KO₂ |

| Molar Mass | 112.17 g/mol |

| Appearance | White or colorless crystals[1][2] |

| Synonyms | Potassium propanoate, E283[3] |

Quantitative Solubility Data

The publicly available quantitative data on the solubility of this compound is limited. The following tables summarize the known values at specific temperatures. General qualitative descriptors found in the literature include "freely soluble" in water and "soluble" in ethanol.[1][2][4]

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Reference |

| 16 | 178 | [5] |

Table 2: Solubility of this compound in 95% Ethanol

| Temperature (°C) | Solubility ( g/100 g 95% EtOH) | Reference |

| 13 | 22.2 | [5] |

Experimental Protocol for Solubility Determination

To augment the limited existing data, researchers can determine the solubility of this compound as a function of temperature using the isothermal equilibrium method. This protocol outlines a standard procedure to generate a solubility curve.

3.1. Principle

This method involves creating a saturated solution of this compound at a constant temperature. An excess of the solute is mixed with the solvent and agitated for a sufficient period to ensure equilibrium is reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined gravimetrically.

3.2. Materials and Equipment

-

This compound (high purity)

-

Distilled or deionized water

-

Absolute or 95% Ethanol

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer or temperature probe

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Pre-weighed weighing boats or evaporating dishes

-

Drying oven

3.3. Step-by-Step Procedure

-

Preparation: Place a known volume or mass of the solvent (e.g., 10 mL of water or ethanol) into several glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after initial mixing.

-

Equilibration: Securely seal the vials and place them in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C). Allow the mixtures to equilibrate for a prolonged period (e.g., 24-48 hours) with continuous agitation. This ensures the solution becomes fully saturated.

-

Sample Withdrawal: After equilibration, stop the agitation and allow the undissolved solid to settle for at least 1 hour, maintaining the constant temperature. Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Filtration: Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed (tared) evaporating dish. This step removes any suspended microcrystals. Record the exact mass of the filtered solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven set to a moderate temperature (e.g., 105°C) until the solvent has completely evaporated and a constant mass of the dried this compound is achieved.[1]

-

Mass Determination: Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption, then weigh it to determine the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (Mass of dried solute / Mass of solvent) x 100

Where:

-

Mass of dried solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dried solute)

-

-

Repeat for Different Temperatures: Repeat steps 2-8 for each desired temperature point (e.g., 10°C, 30°C, 40°C, 50°C) to construct a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Isothermal Solubility Determination.

References

An In-depth Technical Guide to the Natural Occurrence of Propionic Acid and its Salts in Food

Affiliation: Google Research

Abstract

Propionic acid, or propanoic acid, is a naturally occurring short-chain fatty acid (SCFA) that plays a significant role in the flavor profiles and preservation of various foods. While widely utilized as a food additive (E280) for its mold-inhibiting properties, its endogenous presence as a metabolite of microbial fermentation is of great interest to food scientists, researchers, and drug development professionals.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of propionic acid and its salts in food products, detailing its biosynthesis, prevalence in different food categories, and the analytical methodologies for its quantification.

Biosynthesis of Propionic Acid in Food Systems

The primary route for the natural formation of propionic acid in food is through the anaerobic metabolism of specific bacteria.[4] This process is central to the production of certain fermented foods, where propionic acid contributes to the characteristic sensory properties.

1.1 Microbial Pathways

Bacteria from the genera Propionibacterium and Acidipropionibacterium, often referred to as dairy propionibacteria (PAB), are the principal producers of propionic acid in food systems.[5][6][7] These bacteria are commonly found in dairy environments and the rumen of herbivores.[4] They ferment carbohydrates or lactate to produce propionic acid, acetic acid, and carbon dioxide through the Wood-Werkman cycle.[8][9] In the context of Swiss-type cheese production, lactic acid produced by starter cultures is metabolized by PAB, with the resulting propionic acid creating the nutty, sweet flavor and the carbon dioxide forming the characteristic "eyes" or holes.[4][6][9]

1.2 Endogenous Production in Humans

It is also noteworthy that propionic acid is one of the three major SCFAs, alongside acetate and butyrate, produced in the human colon.[8] Gut microbiota generate these SCFAs by fermenting indigestible dietary fibers.[8][10] This endogenous production is a key area of research for its wide-ranging physiological effects, including immunomodulation and metabolic regulation.[8][11]

Caption: Biosynthesis of propionic acid in dairy fermentation.

Quantitative Occurrence in Food Products

Propionic acid is naturally present in a range of fermented and, occasionally, non-fermented foods. Its concentration can vary widely depending on the microorganisms involved, substrate availability, and processing conditions. The following table summarizes quantitative data from scientific literature on the natural levels of propionic acid in various foodstuffs.

| Food Category | Specific Food | Concentration Range (mg/kg) | Reference(s) |

| Fermented Dairy | Emmental Cheese | > 1500 | [12] |

| Fermented Foods | Vinegar | ~951.9 | [7][13][14] |

| Pickled Ginger | ~782 | [7] | |

| Anchovy Fish Sauce | ~321 | [7][13][14] | |

| Fermented Soybean Products (e.g., Chunggukjang) | Detected, levels vary | [13][14] | |

| Non-Fermented Seafood | Raw Oysters | ~332 | [7] |

| Shellfish (Brackish Water Clam, Scallop) | High levels reported | [13][14] | |

| Vegetables | Ginseng | [11][15] | |

| Various Vegetables | Detected in 36.2% of samples | [11][15] |

Note: The distinction between naturally occurring and additive propionic acid is critical. Levels in commercially produced baked goods, for instance, are almost always due to the addition of calcium or sodium propionate as a preservative and are not included in this table of natural occurrence.[16]

Analytical Methodologies for Quantification

Accurate quantification of propionic acid in complex food matrices requires robust analytical protocols. The choice of method often depends on the food type, required sensitivity, and available instrumentation. Key steps involve sample preparation to isolate the analyte, followed by instrumental analysis.

Sample Preparation Protocols

Protocol 1: Direct Solvent Extraction This method is rapid and suitable for various matrices like cheese and bakery products.[12][16][17]

-

Homogenization: Weigh a representative portion of the sample (e.g., 5 g) and homogenize.

-

Acidification: Add a strong acid (e.g., phosphoric acid, glacial acetic acid) to the homogenized sample to convert propionate salts to the non-ionized propionic acid form (pKa ≈ 4.9).[16]

-

Extraction: Add an appropriate organic solvent (e.g., diethyl ether, dichloromethane, or acidified acetone) and agitate vigorously (e.g., vortex for 1 min, stir for 60 min) to extract the propionic acid.[12][16]

-

Separation: Centrifuge the mixture (e.g., 3500 xg for 10 min) to separate the organic layer from the solid food matrix.[18]

-

Filtration: Filter the resulting supernatant through a membrane filter (e.g., 0.45 µm) to obtain the final sample solution for injection.

Protocol 2: Steam Distillation This is a classic and often official method, though more time-consuming. It is effective for removing interferences from complex or high-fat samples.[18]

-

Homogenization: Weigh a larger portion of the sample (e.g., 25 g) into a 1000 mL distillation flask.

-

Acidification: Add deionized water (e.g., 150 mL) and a strong acid (e.g., 20 mL of 1 M phosphoric acid).[18]

-

Distillation: Connect the flask to a steam distillation apparatus. The condenser outlet should be submerged in a small amount of deionized water in a receiving volumetric flask (e.g., 500 mL).

-

Collection: Distill the sample and collect a specific volume of the distillate (e.g., ~480 mL).[18]

-

Final Preparation: Adjust the pH of the distillate to ~3.0, bring to final volume with deionized water, and filter to yield the sample solution.[18]

Instrumental Analysis Protocols

Protocol 3: Gas Chromatography (GC) GC is a highly effective and widely used technique for analyzing volatile compounds like propionic acid.[19]

-

System: Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for confirmation.[15][19]

-

Column: A capillary column suitable for organic acids (e.g., a wax or polar-modified column).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures:

-

Injector: Typically 200-250°C.

-

Detector (FID): Typically 250-300°C.

-

Oven Program: A temperature gradient is used for separation, for example, an initial temperature of 80°C held for 2 minutes, ramped to 200°C at 10°C/min.

-

-

Quantification: An external standard calibration curve is prepared using certified propionic acid standards. An internal standard may also be used to correct for extraction variability.[20]

Protocol 4: High-Performance Liquid Chromatography (HPLC) HPLC can also be employed, particularly when analyzing multiple organic acids simultaneously.

-

System: HPLC with a Photodiode Array (PDA) or UV detector.[18]

-

Column: A reverse-phase column designed for aqueous mobile phases, such as a ZORBAX SB-Aq (4.6 mm x 25 cm, 5 µm) or equivalent.[18]

-

Mobile Phase: An isocratic mobile phase, typically an acidified aqueous solution (e.g., 0.01 M phosphoric acid in water).

-

Flow Rate: 1.0 - 1.2 mL/min.[18]

-

Detection: UV detection at a low wavelength, such as 214 nm, as propionic acid has a weak chromophore.[18]

-

Quantification: Performed using an external standard calibration curve.

Caption: General workflow for propionic acid quantification in food.

Conclusion

Propionic acid and its salts are integral natural components of many fermented foods, most notably Swiss-type cheeses, where they are fundamental to the final flavor and character. They also occur at varying levels in other fermented products, and have been detected in some non-fermented foods such as shellfish and vegetables. For researchers and developers, understanding the baseline levels of naturally occurring propionic acid is crucial for quality control, authenticity verification, and regulatory compliance, especially when distinguishing these endogenous amounts from those resulting from its use as a preservative. The analytical methods detailed herein provide a robust framework for the accurate quantification of this important short-chain fatty acid in diverse food matrices.

References

- 1. foodadditives.net [foodadditives.net]

- 2. What is Propionic Acid in Food? [tjcy.com]

- 3. Propionic Acid (Carboxyethane) in Food Products [periodical.knowde.com]

- 4. Propionic acid - Wikipedia [en.wikipedia.org]

- 5. Propionic acid bacteria in the food industry: An update on essential traits and detection methods. | Semantic Scholar [semanticscholar.org]

- 6. Propionic acid bacteria in the food industry: An update on essential traits and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Propionate fermentation - Wikipedia [en.wikipedia.org]

- 9. Propionibacterium spp.—source of propionic acid, vitamin B12, and other metabolites important for the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitation of propionic acid in emmental cheese products by direct solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.dongguk.edu [pure.dongguk.edu]

- 14. researchgate.net [researchgate.net]

- 15. Naturally occurring benzoic, sorbic, and propionic acid in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 17. (Open Access) Improvement of Determination Method for Propionic Acid in Bakery Products (2009) | Sung-Deuk Lee [scispace.com]

- 18. fda.gov.tw [fda.gov.tw]

- 19. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

The Metabolic Odyssey of Potassium Propionate: A Technical Guide for Researchers

Abstract

Potassium propionate, the potassium salt of the short-chain fatty acid (SCFA) propionate, is a key product of gut microbial fermentation of dietary fiber. Beyond its role as an energy substrate, propionate has emerged as a critical signaling molecule, influencing a myriad of physiological processes from metabolic regulation to immune function and gene expression. This technical guide provides an in-depth exploration of the metabolic pathway of this compound in biological systems. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of propionate's journey from absorption to its cellular and systemic effects. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, and elucidates its molecular mechanisms of action, primarily through its engagement with free fatty acid receptors (FFARs) and its activity as a histone deacetylase (HDAC) inhibitor. Quantitative data are summarized in structured tables for clarity, and detailed experimental protocols for key research methodologies are provided. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biology of this pivotal metabolite. While much of the existing literature refers to propionate or sodium propionate, the metabolic fate and biological activity of the propionate anion are considered to be independent of its accompanying cation.

Introduction

The gut microbiome plays a profound role in host health and disease, largely through the production of metabolites such as short-chain fatty acids (SCFAs). Among these, propionate, a three-carbon carboxylic acid, has garnered significant attention for its pleiotropic effects.[1] Produced predominantly by the fermentation of dietary fibers by colonic bacteria, propionate is absorbed into the portal circulation and largely metabolized by the liver. However, a fraction escapes hepatic clearance and reaches the systemic circulation, where it can exert effects on various peripheral tissues.[1][2]

This compound, as a salt of propionic acid, readily dissociates in the aqueous environment of the gastrointestinal tract, liberating the propionate anion to be absorbed and utilized by the host. Its biological effects are multifaceted, ranging from the regulation of energy homeostasis and appetite to the modulation of inflammatory responses and the epigenetic control of gene expression.[3][4] This guide will systematically dissect the metabolic pathway of this compound, providing a technical foundation for researchers seeking to harness its therapeutic potential.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of propionate is characterized by rapid absorption from the gut, extensive first-pass metabolism in the liver, and a relatively short plasma half-life.

2.1. Absorption: Following its production by the gut microbiota in the colon, propionate is rapidly absorbed by colonocytes, primarily via passive diffusion and carrier-mediated transport.[5] The acidic environment of the gut lumen facilitates the protonation of propionate to propionic acid, a more lipophilic form that can readily diffuse across the cell membrane.

2.2. Distribution: Upon absorption, propionate enters the portal circulation and is transported to the liver. The liver is the primary site of propionate clearance, with studies indicating that a significant portion is extracted during its first pass.[6] Propionate that bypasses hepatic metabolism enters the systemic circulation and is distributed to various tissues, including adipose tissue, immune cells, and peripheral neurons.[7][8]

2.3. Metabolism: The central hub of propionate metabolism is the mitochondrion, where it is converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process, known as propionyl-CoA carboxylation, is a key anaplerotic pathway.

The primary steps in the hepatic metabolism of propionate are as follows:

-

Activation to Propionyl-CoA: Propionate is first activated to its coenzyme A (CoA) thioester, propionyl-CoA, by acyl-CoA synthetases.

-

Carboxylation to D-Methylmalonyl-CoA: Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.

-

Epimerization to L-Methylmalonyl-CoA: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Conversion to Succinyl-CoA: Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[9]

Succinyl-CoA then enters the TCA cycle, contributing to cellular energy production and serving as a precursor for gluconeogenesis.[7]

2.4. Excretion: The primary route of elimination for metabolized propionate is through the breath as carbon dioxide, a product of the TCA cycle.[10] Unmetabolized propionate can be excreted in the urine, although this is generally a minor pathway due to efficient hepatic clearance.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism and activity of propionate, compiled from various in vitro and in vivo studies.

Table 1: Pharmacokinetic Parameters of Propionate

| Parameter | Value | Species/Model | Reference |

| Plasma Half-life | 7.6 ± 0.5 minutes | Dairy Cattle (IV) | [11] |

| ~20 hours (as Testosterone Propionate) | Human (IM) | [12] | |

| Peak Serum Concentration (Oral) | Within 60 minutes | Human | [13] |

| Return to Baseline (Oral) | By 120 minutes | Human | [13] |

Table 2: Effective Concentrations and Inhibitory Activities of Propionate

| Parameter | Value | Assay/System | Reference |

| EC50 for FFAR2 Activation | 250-500 µM | In vitro | [2] |

| Effective Concentration for FFAR2 Agonism | 3.3 x 10⁻³ M | Human Mesenchymal Stem Cells | [1] |

| IC50 for HDAC Inhibition | ~4-fold less potent than butyrate | Cell-free HDAC assay | [14][15] |

| Effective Concentration for HDAC Inhibition | 0.25 to 1 mM | Bovine Mammary Epithelial Cells | [16] |

| Concentration for PYY & GLP-1 Release | 200-400 mmol/L | Human Colonic Cells | [3][17] |

Molecular Mechanisms of Action

Propionate exerts its biological effects through two primary mechanisms: receptor-mediated signaling and epigenetic modulation.

4.1. G-Protein Coupled Receptor (GPCR) Activation: Propionate is a known agonist for two orphan GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[18] These receptors are expressed on a variety of cell types, including intestinal epithelial cells, adipocytes, and immune cells.[19]

Activation of FFAR2 and FFAR3 by propionate initiates intracellular signaling cascades that can lead to diverse physiological responses. FFAR2 couples to both Gαi/o and Gαq/11 proteins, while FFAR3 primarily signals through Gαi/o.[18]

-

Gαi/o signaling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq/11 signaling activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

These signaling events can influence processes such as hormone secretion (e.g., GLP-1 and PYY), immune cell chemotaxis, and regulation of inflammatory responses.[20][21]

4.2. Histone Deacetylase (HDAC) Inhibition: Propionate is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[14] By inhibiting HDACs, propionate promotes the acetylation of histones, leading to a more open chromatin structure and increased accessibility for transcription factors.[22] This results in altered gene expression, influencing cellular processes such as proliferation, differentiation, and apoptosis.[23] Studies have shown that propionate can selectively inhibit class I HDACs, particularly HDAC2 and HDAC8.[16][24]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathway of this compound.

5.1. Protocol 1: Metabolomic Profiling of Propionate Metabolism using LC-MS/MS

This protocol is adapted for the analysis of SCFAs and their metabolites in biological samples.[25]

1. Sample Preparation (Plasma/Serum): a. Thaw frozen plasma or serum samples on ice. b. To a 1.5 mL microcentrifuge tube, add 50 µL of the sample. c. Add 200 µL of ice-cold methanol containing stable isotope-labeled internal standards (e.g., propionic acid-d5) for analytical normalization. d. Vortex vigorously for 1 minute to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube. g. Dry the supernatant under a gentle stream of nitrogen gas. h. Reconstitute the dried extract in 50 µL of a 50:50 (v/v) water/acetonitrile solution.

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A suitable gradient to separate the analytes of interest (e.g., 0-1 min, 5% B; 1-8 min, ramp to 95% B; 8-10 min, hold at 95% B; 10.1-12 min, return to 5% B for re-equilibration). v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 2-5 µL. b. Mass Spectrometry (MS): i. Ionization Mode: Electrospray ionization (ESI) in negative mode. ii. Scan Mode: For untargeted analysis, use full scan mode over a mass range of m/z 70-1000. For targeted analysis, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for specific metabolites.

3. Data Analysis: a. Use appropriate software for peak picking, alignment, and normalization. b. Perform statistical analysis (e.g., t-tests, ANOVA) to identify significantly altered metabolites. c. Utilize pathway analysis tools (e.g., MetaboAnalyst, KEGG) to interpret the biological significance of the findings.

5.2. Protocol 2: In Vivo Study of Propionate Metabolism in a Mouse Model

This protocol describes a general approach for studying the in vivo effects of this compound supplementation.[26][27][28]

1. Animal Model: a. Use a suitable mouse model (e.g., C57BL/6J mice). b. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. c. Acclimatize animals for at least one week before the start of the experiment.

2. Administration of this compound: a. This compound can be administered via oral gavage, in the drinking water, or mixed in the diet. b. A typical oral gavage dose might be in the range of 200-500 mg/kg body weight. c. For dietary administration, a concentration of 1-5% (w/w) can be used. d. Include a control group receiving a vehicle (e.g., water or saline) or a diet with an equimolar amount of potassium chloride to control for the effects of potassium.

3. Sample Collection: a. Collect blood samples at various time points post-administration via tail vein or cardiac puncture at the end of the study. b. Collect tissues of interest (e.g., liver, colon, adipose tissue) after euthanasia. c. Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis. d. Collect fecal samples to analyze changes in the gut microbiota.

4. Endpoint Analysis: a. Analyze plasma and tissue samples for propionate concentrations and other metabolites using LC-MS/MS (as described in Protocol 1). b. Perform gene expression analysis (e.g., qPCR, RNA-seq) on tissues to assess the effects of propionate on target gene expression. c. Conduct histological analysis of tissues to examine morphological changes. d. Analyze fecal samples for changes in microbial composition using 16S rRNA gene sequencing.

Visualizing the Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic and signaling pathways of this compound.

Metabolic Pathway of this compound

Signaling Pathways of Propionate

Experimental Workflow for In Vivo Propionate Study

Conclusion

This compound, a salt of the microbially-derived short-chain fatty acid propionate, is a pleiotropic molecule with significant implications for host physiology. Its metabolism is intricately linked to central carbon metabolism, providing an anaplerotic substrate for the TCA cycle and contributing to gluconeogenesis. Beyond its energetic role, propionate functions as a key signaling molecule, activating FFAR2 and FFAR3 to modulate cellular responses, and as an epigenetic modifier through the inhibition of HDACs. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the multifaceted roles of this compound in health and disease. A deeper understanding of its metabolic and signaling pathways will be crucial for the development of novel therapeutic strategies targeting the gut microbiome and its metabolic output.

References

- 1. The Short-Chain Fatty Acid Propionate Inhibits Adipogenic Differentiation of Human Chorion-Derived Mesenchymal Stem Cells Through the Free Fatty Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gut.bmj.com [gut.bmj.com]

- 4. mdpi.com [mdpi.com]

- 5. Oral administration of propionic acid during lactation enhances the colonic barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Propionate enhances the expression of key genes involved in the gluconeogenic pathway in bovine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors affecting the distribution of ingested propionic acid in the rat forestomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative aspects of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of 1-13C-propionate in vivo in patients with disorders of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatic morphology and effects of intravenous injection of sodium propionate on plasma propionate and glucose in fed and fasted dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Testosterone propionate - Wikipedia [en.wikipedia.org]

- 13. Investigating serum concentration profiles of orally ingested short-chain fatty acid supplements - Food & Function (RSC Publishing) DOI:10.1039/D4FO04028G [pubs.rsc.org]

- 14. gsartor.org [gsartor.org]

- 15. gsartor.org [gsartor.org]

- 16. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gut.bmj.com [gut.bmj.com]

- 18. mdpi.com [mdpi.com]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Free fatty acids receptors 2 and 3 control cell proliferation by regulating cellular glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. Propionate reinforces epithelial identity and reduces aggressiveness of lung carcinoma | EMBO Molecular Medicine [link.springer.com]

- 24. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. journals.physiology.org [journals.physiology.org]

Thermophysical property data for potassium propanoate

An In-depth Technical Guide on the Thermophysical Properties of Potassium Propanoate

This technical guide provides a comprehensive overview of the available thermophysical property data for potassium propanoate (also known as potassium propionate). The information is intended for researchers, scientists, and drug development professionals who require accurate data for process modeling, formulation development, and other research applications. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of experimental workflows.

Physical and Chemical Properties

Potassium propanoate is the potassium salt of propanoic acid. It is a white, crystalline solid that is soluble in water.

Table 1: Physical Constants of Potassium Propanoate

| Property | Value |

| Chemical Formula | C₃H₅KO₂ |

| Molar Mass | 112.17 g/mol |

| Melting Point | 365 °C (decomposes) |

Thermophysical Property Data of Aqueous Solutions

The thermophysical properties of potassium propanoate solutions are highly dependent on concentration and temperature. The following tables summarize available experimental data.

Density

Density measurements of aqueous potassium propanoate solutions are crucial for mass transfer calculations and fluid dynamics modeling.

Table 2: Density (ρ) of Aqueous Potassium Propanoate Solutions at Various Temperatures and Molalities

| Molality (mol·kg⁻¹) | Temperature (°C) | Density (g·cm⁻³) |

| 0.0998 | 25 | 1.00118 |

| 0.2974 | 25 | 1.00831 |

| 0.4931 | 25 | 1.01519 |

| 0.6869 | 25 | 1.02186 |

| 0.8789 | 25 | 1.02831 |

| 0.0998 | 30 | 1.00016 |

| 0.2974 | 30 | 1.00713 |

| 0.4931 | 30 | 1.01395 |

| 0.6869 | 30 | 1.02056 |

| 0.8789 | 30 | 1.02695 |

| 0.0998 | 35 | 0.99876 |

| 0.2974 | 35 | 1.00559 |

| 0.4931 | 35 | 1.01236 |

| 0.6869 | 35 | 1.01891 |

| 0.8789 | 35 | 1.02524 |

Viscosity

Viscosity is a critical parameter for designing and operating processes involving fluid flow, such as pumping and mixing.

Table 3: Viscosity (η) of Aqueous Potassium Propanoate Solutions at Various Temperatures and Molalities

| Molality (mol·kg⁻¹) | Temperature (°C) | Viscosity (mPa·s) |

| 0.0998 | 25 | 0.9252 |

| 0.2974 | 25 | 0.9893 |

| 0.4931 | 25 | 1.0569 |

| 0.6869 | 25 | 1.1278 |

| 0.8789 | 25 | 1.2023 |

| 0.0998 | 30 | 0.8291 |

| 0.2974 | 30 | 0.8872 |

| 0.4931 | 30 | 0.9485 |

| 0.6869 | 30 | 1.0129 |

| 0.8789 | 30 | 1.0807 |

| 0.0998 | 35 | 0.7481 |

| 0.2974 | 35 | 0.8008 |

| 0.4931 | 35 | 0.8565 |

| 0.6869 | 35 | 0.9151 |

| 0.8789 | 35 | 0.9768 |

Data for Related Compounds

Table 4: Thermophysical Properties of Aqueous Potassium Acetate Solutions at 25°C

| Property | Molality (mol·kg⁻¹) | Value |

| Specific Heat Capacity (Cp) | 1.0 | 3.79 J·g⁻¹·K⁻¹ |

| 2.0 | 3.51 J·g⁻¹·K⁻¹ | |

| 3.0 | 3.28 J·g⁻¹·K⁻¹ | |

| Thermal Conductivity (k) | 1.0 | 0.585 W·m⁻¹·K⁻¹ |

| 2.0 | 0.563 W·m⁻¹·K⁻¹ | |

| 3.0 | 0.542 W·m⁻¹·K⁻¹ |

Disclaimer: The data in Table 4 is for potassium acetate and should be used only as an approximation for potassium propanoate.

Experimental Protocols

The following sections detail the standard methodologies for measuring the thermophysical properties presented above.

Density Measurement

The density of the aqueous solutions is typically determined using a bicapillary pycnometer.

Protocol:

-

Calibration: The pycnometer is calibrated using deionized, doubly distilled water. Its volume is determined at the desired experimental temperatures.

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., ethanol, acetone) and dried completely before each measurement.

-

Sample Loading: The pycnometer is filled with the sample solution, ensuring no air bubbles are trapped inside.

-

Thermal Equilibration: The filled pycnometer is immersed in a thermostatically controlled water bath, maintained to an accuracy of ±0.01 K, for at least 30 minutes to reach thermal equilibrium.

-

Mass Measurement: The pycnometer is removed from the bath, carefully dried on the outside, and weighed using an analytical balance with a precision of ±0.1 mg.

-

Calculation: The density (ρ) of the solution is calculated using the formula: ρ_solution = (m_solution / m_water) * ρ_water where m_solution is the mass of the sample solution, m_water is the mass of the water, and ρ_water is the known density of water at the experimental temperature.

Caption: Workflow for density measurement using a pycnometer.

Viscosity Measurement

The dynamic viscosity of the solutions is measured using a capillary viscometer, such as an Ubbelohde or Ostwald type.

Protocol:

-

Instrument Setup: A calibrated viscometer is selected and cleaned thoroughly.

-

Sample Loading: A precise volume of the sample solution is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is placed in a transparent, thermostatically controlled water bath, ensuring the capillary part is fully submerged. The sample is allowed to equilibrate for at least 30 minutes.

-

Flow Time Measurement: The liquid is drawn up through the capillary into the upper bulb. The time it takes for the liquid meniscus to pass between the two marked lines on the viscometer is measured accurately using a digital stopwatch.

-

Replicates: The measurement is repeated at least three times, and the results are averaged. The readings should agree within a specified tolerance (e.g., ±0.2 s).

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature: η = ν * ρ

Potassium Propionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium propionate, a widely used preservative and antimicrobial agent. This document details its chemical and physical properties, synthesis, applications, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound, the potassium salt of propionic acid, is a white or colorless crystalline solid.[1][2] It is known for its ability to inhibit the growth of mold and some bacteria, making it a valuable preservative in the food, pharmaceutical, and cosmetic industries.[3][4]

| Property | Value | Source |

| CAS Number | 327-62-8 | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][3][5] |

| Chemical Formula | C₃H₅KO₂ | [1][2][3] |

| Appearance | White or colorless crystals | [1] |

| Solubility | Freely soluble in water, soluble in ethanol | [1] |

| Melting Point | >300 °C | [6] |

| pH (1 in 10 solution) | 7.5 - 10.5 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of propionic acid with potassium hydroxide or potassium carbonate. A common industrial method involves mixing a dry, finely divided potassium carbonate or bicarbonate with propionic acid that is substantially free of water.[7] The reaction is exothermic and yields this compound, water, and carbon dioxide (if carbonate is used).

A generalized reaction is as follows:

CH₃CH₂COOH + KOH → CH₃CH₂COOK + H₂O

Applications in Research and Development

This compound's primary function is as a preservative.[8] Its antimicrobial properties are of significant interest in various fields:

-

Food Industry: It is widely used to prevent the growth of mold and rope-forming bacteria in baked goods, cheeses, and other processed foods.[3][9] It is recognized as a safe food additive (E283 in Europe).[6]

-

Pharmaceuticals: In pharmaceutical formulations, particularly topical preparations, it can be used as a preservative to inhibit microbial contamination.[3]

-

Cosmetics: It helps to protect cosmetic products from microbial spoilage, especially in water-based formulations.[4]

-

Animal Feed: It is used to prevent spoilage and the formation of mycotoxins in animal feed.[4]

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is attributed to the undissociated form of propionic acid. In an acidic to neutral pH environment, a portion of the this compound will exist in equilibrium with propionic acid. The undissociated acid can penetrate the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, lowering the internal pH and inhibiting metabolic processes essential for microbial growth. This disruption of cellular function ultimately prevents the proliferation of molds and certain bacteria.

Experimental Protocols

Determination of Purity by Titration

This method is used to determine the assay of this compound.

Principle: The propionate content is determined by liberating propionic acid from the salt with a strong, non-volatile acid, followed by distillation and titration of the collected propionic acid with a standardized sodium hydroxide solution.

Methodology:

-

Sample Preparation: Accurately weigh approximately 3 g of previously dried this compound into a distillation flask.

-

Acidification: Add 200 ml of 50% phosphoric acid to the flask.

-

Distillation: Boil the mixture for 2 hours, collecting the distillate. Maintain the volume in the flask at approximately 200 ml by adding water via a dropping funnel.

-

Titration: Titrate the collected distillate with 1N sodium hydroxide using phenolphthalein as an indicator.

-

Calculation: Each milliliter of 1N sodium hydroxide is equivalent to 112.17 mg of C₃H₅KO₂.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.

Typical Mobile Phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.

Logical Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a food preservative, including quality control steps.

Caption: Workflow for the synthesis, quality control, and application of this compound.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for its intended use in food products.[3][9] However, as with any chemical substance, appropriate safety precautions should be taken during handling. It may cause skin and eye irritation.[10] In case of contact, the affected area should be washed thoroughly with water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound [fao.org]

- 2. fao.org [fao.org]

- 3. wbcil.com [wbcil.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C3H5KO2 | CID 23663619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potassium propanoate - Wikipedia [en.wikipedia.org]

- 7. US2895990A - Process of producing sodium or potassium acetate, propionate or butyrate - Google Patents [patents.google.com]

- 8. E283 (this compound) - what is it? | Properties, application | preservatives | Foodcom S.A. [foodcom.pl]

- 9. CAS 327-62-8: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound Manufacturers SDS GHS, MSDS sheet [propionicacid.net]

Role of propionates in gut microbiome signaling pathways

An In-depth Technical Guide to the Role of Propionate in Gut Microbiome Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, has emerged as a critical signaling molecule in host physiology. It orchestrates a complex dialogue between the gut microbiota and host cells, influencing immune responses, metabolic regulation, intestinal barrier integrity, and gut-brain communication. This technical guide provides a comprehensive overview of the core signaling pathways modulated by propionate, focusing on its role as a ligand for G-protein coupled receptors (GPCRs) and as an inhibitor of histone deacetylases (HDACs). We present quantitative data on its physiological concentrations and effects, detail key experimental protocols for its study, and provide visual diagrams of its molecular mechanisms to support advanced research and therapeutic development.

Introduction: Propionate as a Key Microbial Metabolite

The gut microbiome produces vast quantities of metabolites, among which the SCFAs—primarily acetate, propionate, and butyrate—are the most abundant and well-studied. These molecules are not merely metabolic byproducts but act as sophisticated messengers that translate dietary and microbial inputs into host physiological responses. Propionate is produced in the colon at high concentrations and is rapidly absorbed, with the majority being metabolized by the liver and the remainder entering systemic circulation to act on distal tissues.[1] Its pleiotropic effects are mediated through two primary mechanisms: direct activation of cell surface receptors and epigenetic modification through the inhibition of HDACs. Understanding these pathways is paramount for developing novel therapeutics targeting metabolic, inflammatory, and neurological disorders.

Propionate Production, Concentration, and Metabolism

Propionate is generated by specific gut bacteria through the fermentation of complex carbohydrates that escape digestion in the upper gastrointestinal tract.

Microbial Production Pathways

Three main biochemical pathways are responsible for propionate production by the gut microbiota:

-

The Succinate Pathway: The most prevalent pathway in the human gut, utilized by members of the Bacteroidetes phylum and some Firmicutes. This pathway involves the conversion of succinate to propionyl-CoA and finally to propionate.

-

The Acrylate Pathway: Used by bacteria such as Coprococcus and Megasphaera, this pathway converts lactate to propionate via an acrylyl-CoA intermediate.

-

The Propanediol Pathway: This pathway utilizes deoxy sugars like fucose and rhamnose, converting them to propionaldehyde and then propionate.

A crucial aspect of propionate synthesis is the metabolic cross-feeding between different bacterial species, where the end product of one organism (e.g., lactate) serves as the substrate for another.

Physiological Concentrations

Propionate concentrations are highest in the proximal colon, where microbial fermentation is most active. The levels vary based on diet, microbiome composition, and host factors.

| Parameter | Concentration / Value | Location / Condition | Reference |

| Typical Concentration | 10–30 mM | Proximal Colon | [1][2] |

| Fecal Concentration | 3.1–5.3 mM | Feces (Human Infants) | [3] |

| Daily Production | ~2 g / day | Gut (70 kg Human) | [1][2] |

Table 1: Summary of typical propionate concentrations in the human gut.

Core Signaling Pathways of Propionate

Propionate exerts its biological functions primarily through two distinct, well-defined signaling mechanisms: activation of Free Fatty Acid Receptors (FFARs) and inhibition of Histone Deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Signaling

Propionate is a key ligand for two related GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed on a wide variety of cell types, including enteroendocrine cells, immune cells, adipocytes, and enteric neurons, allowing propionate to mediate a broad range of physiological effects.

3.1.1 Receptor Affinity and Downstream Cascades FFAR2 and FFAR3 exhibit different affinities for SCFAs and couple to distinct G-protein signaling pathways. Propionate is a potent agonist for both receptors.

-

FFAR2 (GPR43): Couples to both Gαq and Gαi/o proteins.

-

Gαq activation stimulates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium [Ca²⁺] and activation of Protein Kinase C (PKC).

-

Gαi/o activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

-

FFAR3 (GPR41): Primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP.

These initial signaling events trigger downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways involving ERK1/2 and p38, which ultimately modulate gene expression and cellular function.

3.1.2 FFAR2-FFAR3 Heteromerization Recent evidence indicates that FFAR2 and FFAR3 can form heterodimers, creating a receptor complex with unique signaling properties distinct from the individual homomers.[4][5][6] This heteromerization enhances certain signaling outputs, such as calcium mobilization, while altering others. For instance, the FFAR2-FFAR3 heteromer has been shown to gain the ability to induce p38 phosphorylation, a pathway not activated by either homomer alone in some cell types.[4]

| Parameter | Value | Receptor/Condition | Reference |

| EC₅₀ (General) | ~0.5 mM | FFAR2 / FFAR3 (SCFAs) | [4] |

| EC₅₀ (Propionate) | 250 - 500 µM | FFAR2 | [7] |

| EC₅₀ (Propionate) | 13 µM | FFAR3 (IP3 accumulation) | [8] |

| EC₅₀ (Propionate) | 5.4 - 29.5 nM | FFAR3 (Mucosal signaling) | [9] |

| Ca²⁺ Signaling | 1.5-fold increase | FFAR2-FFAR3 Heteromer vs. FFAR2 | [4][6] |

| β-arrestin-2 Recruitment | 30-fold increase | FFAR2-FFAR3 Heteromer vs. FFAR3 | [6] |

Table 2: Quantitative data on propionate's interaction with FFAR2 and FFAR3.

Histone Deacetylase (HDAC) Inhibition

Propionate, along with butyrate, can freely diffuse across cell membranes and enter the nucleus, where it functions as an inhibitor of class I and IIa histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.

By inhibiting HDACs, propionate promotes a state of histone hyperacetylation. This modification relaxes the chromatin structure, making it more accessible to transcription factors and leading to altered gene expression.[10] This epigenetic mechanism is central to many of propionate's anti-inflammatory and anti-proliferative effects. For example, propionate-induced HDAC inhibition can increase the expression of genes involved in cell cycle arrest and apoptosis in cancer cells and modulate the expression of inflammatory cytokines in immune cells.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ | 4.5 mM | MCF-7 (Breast Cancer Cells) | [11] |

| Relative Potency | ~4-fold less potent than butyrate | HT-29 (Colon Cancer Cells) | [12] |

| Target HDACs | Class I (HDACs 2, 8) | Bovine Mammary Epithelial Cells | [10] |

Table 3: Quantitative data on propionate's HDAC inhibition activity.

Physiological Roles and Downstream Effects

The activation of propionate's signaling pathways leads to significant modulation of host physiology.

Regulation of Gut Hormones and Metabolism

In enteroendocrine L-cells of the colon, propionate binding to FFAR2 potently stimulates the release of the anorectic gut hormones Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1).[13][14][15][16] These hormones act on the brain to promote satiety and reduce food intake, and GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin secretion. This mechanism directly links gut microbial activity to host appetite and metabolic control.

Enhancement of Intestinal Barrier Function

Propionate reinforces the intestinal epithelial barrier, a critical function for preventing the translocation of harmful luminal contents into circulation. It has been shown to increase the expression of tight junction proteins, such as Zonula Occludens-1 (ZO-1), occludin, and claudin-1, in intestinal epithelial cells.[17][18] This effect helps to maintain low intestinal permeability and protect against inflammation.

Modulation of the Immune System

Propionate exerts complex, context-dependent effects on the immune system. Through both GPCR signaling and HDAC inhibition, it can:

-

Promote the differentiation of anti-inflammatory regulatory T cells (Tregs).

-

Inhibit the recruitment and activation of neutrophils.

-

Modulate the production of cytokines, often suppressing pro-inflammatory mediators like TNF-α and IL-6.

| Effect | Model / System | Quantitative Change | Reference |

| PYY Secretion | Human Colonic Cells | 1.8-fold increase (at 200 mM) | [13][15] |

| PYY Secretion | Human Colonic Cells | 3.0-fold increase (at 400 mM) | [13][15] |

| GLP-1 Secretion | Human Colonic Cells | 1.6-fold increase (at 200 mM) | [13][15] |

| GLP-1 Secretion | Human Colonic Cells | 2.4-fold increase (at 400 mM) | [13][15] |

| Barrier Integrity | LPS-treated IEC-6 cells | Moderated TEER decrease | [18] |

| Tight Junctions | LPS-treated IEC-6 cells | Inhibited decrease in ZO-1, Occludin | [18] |

Table 4: Quantitative summary of propionate's physiological effects.

Key Experimental Protocols

Investigating the signaling roles of propionate requires a range of specialized in vitro and in vivo techniques.

Quantification of Propionate in Fecal Samples by Gas Chromatography (GC)

This protocol outlines the measurement of propionate from fecal samples, a common method to assess gut microbial production.

-

Sample Preparation: Weigh approximately 50 mg of lyophilized or fresh-frozen fecal sample into a microcentrifuge tube.

-

Homogenization: Add 1 mL of sterile water or PBS. Vortex vigorously for 5-10 minutes to create a homogenous slurry.

-

Acidification: Add a strong acid (e.g., 5 M HCl) to lower the pH to 2-3. This step protonates the SCFAs, making them more volatile and extractable into an organic solvent.[19]

-

Extraction: Add an internal standard (e.g., 2-ethylbutyric acid) and an equal volume of an organic solvent (e.g., diethyl ether or ethyl acetate). Vortex for 10 minutes.

-

Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer containing the SCFAs to a new vial suitable for GC analysis.

-

GC Analysis: Inject 1-2 µL of the extract onto a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-FFAP).[19]

-

Quantification: Calculate the concentration of propionate by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of propionate.

In Vitro Intestinal Barrier Model Using Caco-2 Cells

This model is used to study the effects of propionate on intestinal epithelial barrier integrity.

-

Cell Seeding: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a high density.

-

Differentiation: Culture the cells for 21 days. The medium should be changed every 2-3 days. During this period, the cells will spontaneously differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

Treatment: After 21 days, treat the cells by adding sodium propionate at desired concentrations (e.g., 0.5 - 5 mM) to the apical compartment.[18]

-

Barrier Integrity Assessment:

-

Transepithelial Electrical Resistance (TEER): Measure TEER at various time points using a voltohmmeter. An increase in TEER indicates a strengthening of the tight junction barrier.

-

Permeability Assay: Add a fluorescent marker of known size (e.g., FITC-dextran 4 kDa) to the apical chamber. After a set incubation period (e.g., 2 hours), measure the fluorescence in the basolateral chamber. A decrease in fluorescence indicates reduced permeability.

-

-

Molecular Analysis: Lyse the cells on the insert to extract protein or RNA. Analyze the expression of tight junction proteins (ZO-1, occludin, etc.) via Western Blot or qRT-PCR.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is a widely used in vivo model to study the anti-inflammatory effects of propionate in the context of inflammatory bowel disease (IBD).

-

Acclimatization: Acclimate mice (e.g., C57BL/6, 8-10 weeks old) for one week.

-

Treatment Groups: Establish control and treatment groups. The propionate group will receive sodium propionate in their drinking water (e.g., 1% w/v) or via oral gavage throughout the experiment.[17][20]

-